molecular formula C9H7ClO3 B1351032 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride CAS No. 6761-70-2

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

Cat. No. B1351032
CAS RN: 6761-70-2
M. Wt: 198.6 g/mol
InChI Key: QECXDXFCJKMZLA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is a chemical compound with the linear formula C9H7ClO312. Its molecular weight is 198.60712. It is provided to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is not widely documented in the literature. However, it is noted that Sigma-Aldrich provides this product to early discovery researchers1. More detailed information about its synthesis might be proprietary or not yet published.



Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is represented by the formula C1COC2=C (O1)C=CC (=C2)C (=O)Cl2. This indicates that the molecule consists of a benzodioxine ring with a carbonyl chloride group attached.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride. However, it is known that benzodioxine compounds can undergo various reactions depending on the conditions and reagents used3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride are not widely documented. However, its molecular weight is 198.60712, and its linear formula is C9H7ClO312.


Scientific Research Applications

  • Medicinal Chemistry

    • The 2,3-dihydro-1,4-benzodioxine or benzo-1,4-dioxane substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .
    • The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
    • This has led to the exploration of diverse chemical derivatives and analogs to fine-tune the pharmacological properties of compounds containing this motif .
    • The precise configuration of molecules is a crucial determinant of their pharmacological properties .
  • Enantioselective Synthesis

    • The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .
    • The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
    • Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
  • Pharmaceutical Research

    • 2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
    • They have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
  • Catalyst System for Enantioselective Synthesis

    • A versatile catalyst system has been developed for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes .
    • The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .
    • Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
  • Chemical Structure Analysis

    • The chemical structure of 2,3-dihydro-1,4-benzodioxine derivatives can be analyzed using various techniques .
    • This information is crucial for understanding the physical and chemical properties of these compounds, which can guide their use in various applications .
  • Pharmaceutical Manufacturing

    • 2,3-dihydro-1,4-benzodioxine derivatives are used in the manufacturing of pharmaceuticals .
    • They are sold to manufacturers who use them as raw materials in the production of drugs .
  • Optoelectronic Applications

    • A new organic nonlinear optical (NLO) material 2- (6-chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide has been synthesized .
    • This material has shown significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters, and optical switching applications .
  • Chemical Synthesis

    • 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride is used in the synthesis of various chemical compounds .
    • It is sold to manufacturers who use them as raw materials in the production of various chemical products .
  • Pharmaceutical Research

    • 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride is used in the synthesis of pharmaceuticals .
    • It is sold to manufacturers who use them as raw materials in the production of drugs .
  • Enzymatic Kinetic Resolution

    • Early efforts to synthesize enantiomerically enriched 2,3-dihydro-1,4-benzodioxine containing compounds focused primarily on the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .

Safety And Hazards

Handling of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride should be done with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition56.


Future Directions

The future directions for research on 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride are not clearly defined due to the limited information available. However, given its unique structure, it may have potential applications in various fields of chemistry and could be a subject of future research studies.


properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECXDXFCJKMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379862
Record name 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

CAS RN

6761-70-2
Record name 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1,4-benzodioxane-6-carboxylic acid (0.5 g), benzene (20 ml) and thionyl chloride (5 ml) is heated for one hour under reflux. The reaction mixture is evaporated to dryness under reduced pressure. To the residue is added benzene (50 ml), then the solvent is again distilled off to leave 1,4-benzodioxane-6-carbonyl chloride. This compound dissolved in benzene (20 ml) is added dropwise, while stirring, to a mixture of 1-(3,4,5trimethoxybenzyl)piperazine dihydrochloride (1 g), triethylamine (1.5 g) and N,N-dimethylacetamide (20 ml), followed by stirring at room temperature for 30 minutes. To the reaction mixture are added water (100 ml), ethyl acetate (200 ml) and hexane (50 ml), then extraction is conducted. The extract is washed with water, dried, and concentrated under reduced pressure. The residue as purified by means of a silica gel column chromatography (hexane:acetone=1:1-2:3) to afford an oily product, which is dissolved in ethyl acetate. To the solution is added 1N hydrogen chloride - acetic acid solution (5 ml), and the mixture is left standing. The supernatant is removed by decantation, and the precipitates are recrystallized from ethyl acetate to give 1-(1,4-benzodioxan-6-ylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine hydrochloride (0.7 g) as colorless prisms, m.p. 180°-185° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
A series of N′‐benzoheterocyclecarbonyl‐N‐tert‐butyl‐3,5‐dimethylbenzohydrazide analogues possessing a variety of substituents on the benzene rings of the benzoheterocyle …
Number of citations: 60 onlinelibrary.wiley.com

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